Fmoc-L-正缬氨酸

描述

Fmoc-L-norvaline, also known as Fmoc-nva-oh, is a tumor-targeting polypeptide used in the preparation of polypeptide drug conjugates . It is also used as a standard in the quantification of proteinogenic amino acids .

Synthesis Analysis

The synthesis of Fmoc-L-norvaline involves the derivatization of primary and secondary amino groups with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This process takes about 5 minutes, and the resulting amino acid derivatives can be rapidly purified from the matrix by solid-phase extraction (SPE) on HR-X resin and separated by reversed-phase HPLC .Molecular Structure Analysis

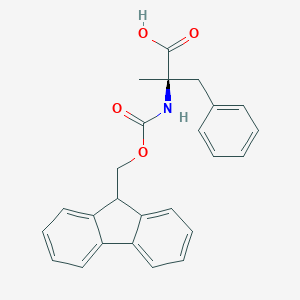

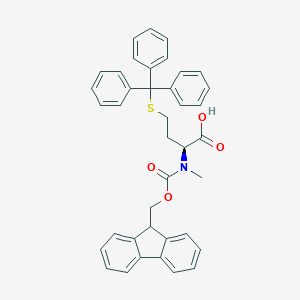

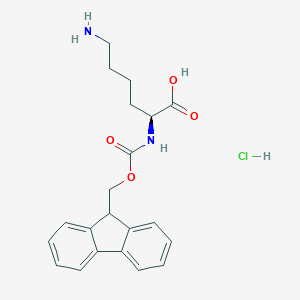

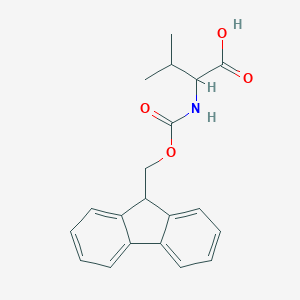

The molecular formula of Fmoc-L-norvaline is C20H21NO4, and its molecular weight is 339.4 . The Fmoc derivatives yield several amino acid-specific fragment ions, which allows for the selection of amino acid-specific MRM transitions .Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-norvaline include the protection of amine groups using Fmoc-Cl and the subsequent detection of the derivatives by LC–ESI–MS/MS using multiple reaction monitoring (MRM) .Physical And Chemical Properties Analysis

Fmoc-L-norvaline is a white to slight yellow to beige powder . It has a melting point of 143-150 °C . It is soluble in DMF .科学研究应用

分析方法:Fmoc-L-正缬氨酸用于开发氨基酸的对映分离和定量分析方法。这些方法在制药和食品分析中很重要,特别是对于膳食补充剂和生物样品 (徐等人,2019); (佩雷斯-米格斯等人,2016); (齐格勒和阿贝尔,2014)。

糖肽的合成:它用于合成与 II 型胶原相关的糖肽,这在类风湿性关节炎等自身免疫性疾病的研究中很重要 (布罗德法尔克等人,1998)。

表面活性剂性质:具有 Fmoc 基团的氨基酸钠盐,包括 Fmoc-L-正缬氨酸,表现出表面活性剂性质。这一发现为生物化学和材料科学研究开辟了新途径 (维杰和波拉瓦拉普,2012)。

选择性 PPARγ 调节剂:Fmoc-L-亮氨酸,一种相关的化合物,已被发现以独特的方式调节 PPARγ,表明 Fmoc-L-正缬氨酸在类似途径中具有潜力 (罗奇等人,2001)。

L-正缬氨酸的生物合成:一项研究重点关注从 DL-正缬氨酸生物合成 L-正缬氨酸用于制药应用,突出了其在药物生产过程中的重要性 (云龙等人,2017)。

治疗应用:L-正缬氨酸已显示出作为阿尔茨海默病治疗剂的希望,具有神经保护作用和治疗其他神经退行性疾病的潜力 (波利斯等人,2019)。

生物活性化合物中的自组装:它用于研究生物活性化合物的自组装。例如,Fmoc 修饰的氨基酸和肽,包括 Fmoc-L-正缬氨酸,已经显示出具有自组装性,从而在细胞培养、药物递送和其他治疗用途方面得到应用 (陶等人,2016)。

代谢综合征治疗:L-正缬氨酸已被研究其在治疗代谢综合征中的作用,证明了其在管理这种疾病症状方面的潜力 (多布哈尔等人,2021)。

作用机制

Fmoc-Nva-OH, also known as Fmoc-L-norvaline, is a compound used in peptide synthesis . This article provides an in-depth look at its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Fmoc-Nva-OH is primarily used as a building block in the synthesis of peptides . Its main target is the amino acid sequence of the peptide being synthesized. The role of Fmoc-Nva-OH is to provide the norvaline amino acid residue in the peptide chain .

Mode of Action

The compound operates through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of Fmoc-Nva-OH serves as a temporary protecting group for the amine at the N-terminus of the peptide chain . This protection allows for the sequential addition of amino acids without unwanted side reactions . The Fmoc group is then removed with a piperidine solution, allowing the next amino acid to be added .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-Nva-OH is peptide synthesis . The addition of the norvaline residue by Fmoc-Nva-OH can influence the structure and function of the resulting peptide, potentially affecting various downstream biochemical processes depending on the specific peptide being synthesized .

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is crucial for its role in peptide synthesis .

Result of Action

The primary result of Fmoc-Nva-OH’s action is the successful incorporation of the norvaline residue into the peptide chain . This can have various molecular and cellular effects depending on the nature of the peptide being synthesized.

Action Environment

The efficacy and stability of Fmoc-Nva-OH can be influenced by various environmental factors. For instance, the compound should be stored at a temperature between 2-30°C to maintain its stability . Furthermore, the reaction conditions, including the pH and the presence of other reagents, can affect the efficiency of the Fmoc deprotection and peptide bond formation processes .

安全和危害

未来方向

Fmoc-L-norvaline, like other amino acids, serves as a building block for proteins and is a precursor for the biosynthesis of nucleic acids. It has numerous applications, including the production of biofuel with higher energy content. There is a high interest in modifying amino acid contents in living organisms, especially in plants .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426880 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-norvaline | |

CAS RN |

135112-28-6 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。